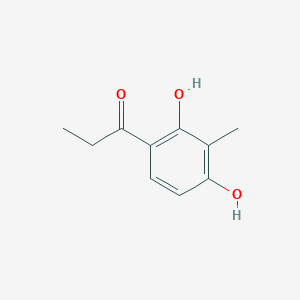

1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one

Overview

Description

“1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one” is a chemical compound . It is a volatile aromatic compound released from hard woods . It is often found in wine that has been aged in wood barrels, contributing to the wine’s flavor profile . It is also released during combustion, giving flavor to smoked meats .

Molecular Structure Analysis

The molecular structure of “1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one” can be analyzed using various techniques such as Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Proton Nuclear Magnetic Resonance (HNMR) Spectrum . The exact structure can be determined using these techniques in combination .Physical And Chemical Properties Analysis

“1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one” has a molecular weight of 180.20000, a density of 1.196 g/cm3, a boiling point of 350ºC at 760 mmHg, and a melting point of 124-130ºC . It is practically insoluble to insoluble and sparingly soluble in ethanol .Scientific Research Applications

X-Ray Structures and Computational Studies

This compound is studied in the context of its structural properties using techniques like FTIR, UV–Vis, and NMR spectroscopy. X-ray diffraction methods are employed to determine its structure, and computational methods like density functional theory (DFT) are used to predict its properties (Nycz et al., 2011).

Antimicrobial and Antiradical Activity

The compound's derivatives are synthesized and tested for antimicrobial activities against pathogens like Staphylococcus aureus and Escherichia coli. Its antioxidant activity is also explored using methods like DPPH and ABTS.+ (Čižmáriková et al., 2020).

Cyclisation Studies

Studies on its cyclisation via aryl radical cation and alkoxyl radical intermediates explore its chemical behavior and the regioselectivities of such reactions (Goosen et al., 1993).

Cancer Cell Lethality and Anti-Inflammatory Activities

The compound and its derivatives have been isolated from natural sources like Achyrocline satureioides and tested for their impact on cancer cells and anti-inflammatory activities (Wang et al., 2021).

Synthesis and Characterization for Biological Applications

The synthesis and characterization of derivatives of this compound are conducted for potential applications in biological and medical fields. This includes computational studies on its molecular geometry and reactivity descriptors (Rajamani et al., 2020).

Biotransformation Studies

Research on biotransformation using bacteria strains investigates how this compound can be transformed into novel products, showcasing its potential in developing new chemical entities (Kozłowska et al., 2020).

Anti-Tumor Activities

Some studies focus on its isolation from natural sources like Millettia leucantha and its strong cytotoxicity against tumor cell lines, indicating its potential in cancer research (Rayanil et al., 2011).

Safety And Hazards

“1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one” can cause eye irritation, skin irritation, gastrointestinal irritation with nausea, vomiting, and diarrhea, and respiratory tract irritation . In case of exposure, it is recommended to flush the eyes and skin with plenty of water, remove from exposure and move to fresh air immediately, and seek medical aid .

properties

IUPAC Name |

1-(2,4-dihydroxy-3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-8(11)7-4-5-9(12)6(2)10(7)13/h4-5,12-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJSCDVYCXQGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=C(C=C1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343781 | |

| Record name | 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one | |

CAS RN |

63876-46-0 | |

| Record name | 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone](/img/structure/B1593409.png)